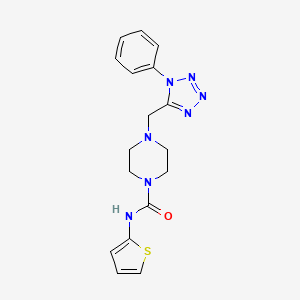
4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
The compound 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanism of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a tetrazole moiety and a thiophene group. The tetrazole ring is known for its role in enhancing the pharmacological properties of compounds, while the piperazine structure is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The thiophene and piperazine units are incorporated through standard coupling reactions, often utilizing reagents such as N-halosuccinimides or phosphonium ylides to facilitate the formation of the desired linkages.
Antinociceptive Effects
Recent studies have indicated that compounds containing piperazine and tetrazole structures exhibit significant antinociceptive (pain-relieving) effects. For instance, similar derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, leading to increased levels of analgesic lipids such as anandamide . These compounds may also modulate pain pathways by acting on cannabinoid receptors, thus providing a dual mechanism for pain relief.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory activity in various models. Research shows that tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example, compounds with similar structural motifs have been reported to block the activity of inflammatory mediators like TNF-alpha and IL-1β, suggesting a potential application in treating inflammatory diseases .
Antioxidant Activity
Antioxidant properties have also been observed in related tetrazole compounds. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress . The presence of the tetrazole ring enhances these properties due to its electron-rich nature.
Antimicrobial Activity
Preliminary studies indicate that this class of compounds may possess antimicrobial properties. Similar piperazine derivatives have shown effectiveness against various bacterial strains, including resistant pathogens like Acinetobacter baumannii . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: FAAH Inhibition
In a controlled study, a derivative structurally similar to our compound was tested for its ability to inhibit FAAH. Results showed a significant increase in endogenous cannabinoid levels in rat models, leading to reduced pain sensitivity in inflammatory conditions . This highlights the therapeutic potential of FAAH inhibitors in pain management.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of tetrazole-containing compounds revealed that they significantly reduced edema in animal models when administered prior to inflammatory stimuli. The study concluded that these compounds could serve as effective anti-inflammatory agents due to their ability to modulate immune responses .
Summary of Biological Activities
Propriétés
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c25-17(18-16-7-4-12-26-16)23-10-8-22(9-11-23)13-15-19-20-21-24(15)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPUHOKNAUQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














